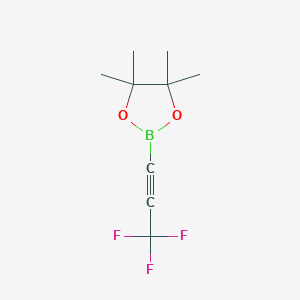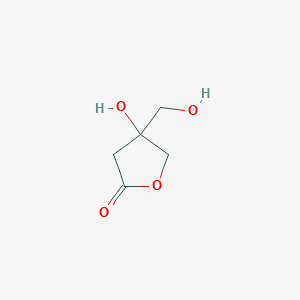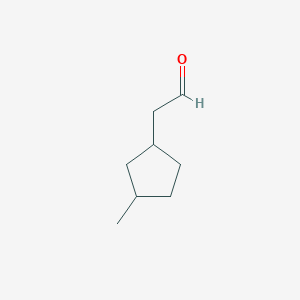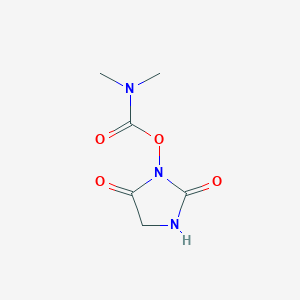
2,5-Dioxoimidazolidin-1-yl dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dioxoimidazolidin-1-yl dimethylcarbamate is a chemical compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a dioxoimidazolidinone ring and a dimethylcarbamate group. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxoimidazolidin-1-yl dimethylcarbamate typically involves the reaction of ethylenediamine with carbonyldiimidazole, followed by cyclization to form the imidazolidinone ring. The dimethylcarbamate group is introduced through a subsequent reaction with dimethylcarbamoyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,5-Dioxoimidazolidin-1-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxoimidazolidinone ring to a dihydroimidazolidinone ring.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinones and carbamate derivatives, which can be further utilized in different applications.
Scientific Research Applications
2,5-Dioxoimidazolidin-1-yl dimethylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the formulation of corrosion inhibitors and as an additive in coatings and adhesives
Mechanism of Action
The mechanism of action of 2,5-Dioxoimidazolidin-1-yl dimethylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting key enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dioxoimidazolidin-4-yl)urea: This compound shares the imidazolidinone ring but has a urea group instead of a carbamate group.
Methyl 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate: This compound has a similar imidazolidinone ring structure but differs in the side chain.
Uniqueness
2,5-Dioxoimidazolidin-1-yl dimethylcarbamate is unique due to its specific combination of the dioxoimidazolidinone ring and the dimethylcarbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C6H9N3O4 |
|---|---|
Molecular Weight |
187.15 g/mol |
IUPAC Name |
(2,5-dioxoimidazolidin-1-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C6H9N3O4/c1-8(2)6(12)13-9-4(10)3-7-5(9)11/h3H2,1-2H3,(H,7,11) |
InChI Key |
ZYOLEBDRBWSQHK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)ON1C(=O)CNC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)
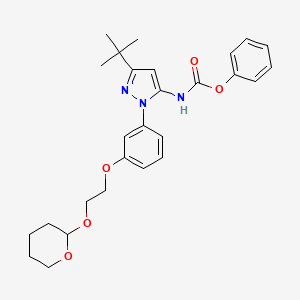
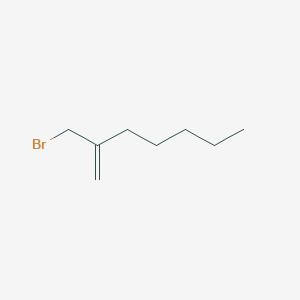
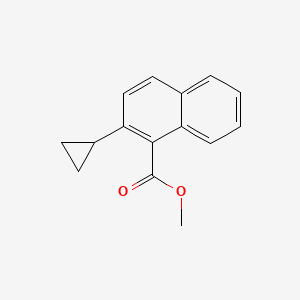
![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)


